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molecular formula C4H2D4 B077909 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- CAS No. 10545-58-1

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-

Cat. No. B077909
M. Wt: 54.09 g/mol
InChI Key: KAKZBPTYRLMSJV-ASABIGESSA-N
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Patent
US07091150B2

Procedure details

In this experiment, a 30/70 isoprene-butadiene rubber (IBR) was prepared using a preformed catalyst described in Example 2. The procedure described in Example 3 was utilized in this examples except that a premix containing a 30:70 mixture of isoprene and 1,3-butadiene was used as the monomers. GC analysis of the residual monomer indicated that 90 percent of monomers were consumed after 9 minutes. The polymerization was continued for an additional 21 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monomers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[CH2:6]=[CH:7][CH:8]=[CH2:9]>>[CH2:1]=[CH:2][C:3](=[CH2:4])[CH3:5].[CH2:6]=[CH:7][CH:8]=[CH2:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Two
Name
monomers
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
were consumed after 9 minutes
Duration
9 min

Outcomes

Product
Details
Reaction Time
21 min
Name
Type
product
Smiles
C=CC(C)=C.C=CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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